Chlorfenapyr

Catalog No.
S523488
CAS No.
122453-73-0
M.F
C15H11BrClF3N2O
M. Wt
407.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorfenapyr

CAS Number

122453-73-0

Product Name

Chlorfenapyr

IUPAC Name

4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile

Molecular Formula

C15H11BrClF3N2O

Molecular Weight

407.61 g/mol

InChI

InChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3

InChI Key

CWFOCCVIPCEQCK-UHFFFAOYSA-N

SMILES

CCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl

Solubility

Soluble in acetone, diethyl ether, DMSO, THF, acetonitrile, alcohols. Insoluble in water
Solubities at 25 °C. [Table#7120]
Solubities in water at 25 °C. [Table#7121]

Synonyms

Chlorfenapyr; Pylon; AC303630; AC-303630; AC 303630;

Canonical SMILES

CCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl

Description

The exact mass of the compound Chlorfenapyr is 405.9695 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in acetone, diethyl ether, dmso, thf, acetonitrile, alcohols. insoluble in watersolubities at 25 °c. [table#7131][]solubities in water at 25 °c. [table#7132][]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of hemiaminal ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Discovery and Mode of Action

Chlorfenapyr's discovery stemmed from research on natural products with insecticidal properties. In the 1960s, scientists identified pyrrolnitrin, a molecule containing a pyrrole ring, exhibiting antibacterial activity []. This discovery served as the lead compound for developing new fungicides, ultimately leading to the creation of chlorfenapyr []. Chlorfenapyr's insecticidal action disrupts the normal functioning of insect muscles by affecting a specific chloride channel []. This unique mode of action differentiates it from other commonly used insecticides, making it valuable for managing insecticide resistance [].

Insecticidal Properties and Applications

Research has shown chlorfenapyr to be a broad-spectrum insecticide with both contact and ingestion effects on target insects []. This makes it effective against a wide range of pests, including termites, flies, and various agricultural crop pests [, ]. Studies have demonstrated its efficacy in controlling houseflies, a significant vector of disease in livestock and poultry farms []. Furthermore, chlorfenapyr shows promise as a replacement for pyrethroids, which are facing increasing resistance in mosquito populations, in the development of next-generation insecticide-treated bed nets for malaria prevention [].

Chlorfenapyr is a synthetic compound classified as a pro-insecticide, primarily utilized for its insecticidal properties. It is derived from the pyrrole class of compounds and functions by disrupting mitochondrial oxidative phosphorylation in insects. This disruption leads to reduced adenosine triphosphate production, ultimately resulting in cellular death. Chlorfenapyr is particularly effective against pests that have developed resistance to traditional organophosphate insecticides, making it a valuable tool in integrated pest management strategies .

The active metabolite, CL 303268, disrupts energy production in the target organism by uncoupling oxidative phosphorylation in the mitochondria. This process inhibits the production of adenosine triphosphate (ATP), the cell's primary energy source, leading to cellular dysfunction and ultimately death [, ].

Physical and Chemical Properties

  • Melting point: 100-101 °C []
  • Density: 0.543 g/ml (tapped bulk density) []
  • Solubility: Slightly soluble in water (0.02 mg/L) []. More soluble in organic solvents like acetone and dichloromethane [].

Chlorfenapyr is considered slightly hazardous according to the World Health Organization (WHO) classification []. However, it's important to exercise caution when handling this compound due to the following:

  • Moderate acute toxicity: Chlorfenapyr exhibits moderate acute toxicity through oral and dermal exposure routes [].
  • Potential skin and eye irritation: Direct contact with chlorfenapyr may cause skin and eye irritation [].
  • Environmental considerations: While chlorfenapyr has low mammalian toxicity, it can be toxic to some beneficial insects and aquatic organisms []. Proper handling and disposal procedures are crucial to minimize environmental impact.

Chlorfenapyr exhibits significant biological activity as an insecticide. Its mode of action involves disrupting mitochondrial function, leading to decreased energy production and promoting programmed cell death in target organisms. The compound has shown efficacy against various pests, including those resistant to conventional insecticides . Notably, chlorfenapyr does not exhibit cross-resistance with neurotoxic insecticides, making it an effective alternative in pest control .

In terms of toxicity to non-target organisms, chlorfenapyr has been associated with adverse effects on mammalian cells, including hepatotoxicity and potential neurotoxic effects. Clinical presentations of chlorfenapyr poisoning can include high fever, altered mental status, and respiratory failure .

The synthesis of chlorfenapyr typically involves several steps, utilizing various reagents such as N-diisopropylamine and phosphoryl chloride. A common synthetic route includes:

  • Starting Materials: N-diisopropylamine and diethyloxymethane.
  • Reagents: Phosphoryl chloride and dimethylformamide.
  • Process: The reaction proceeds under controlled conditions to yield chlorfenapyr with a focus on minimizing the use of hazardous materials and optimizing yield .

This method has been noted for its efficiency and reduced environmental impact compared to earlier synthetic routes that involved more toxic reagents.

Chlorfenapyr is primarily used as an insecticide in agricultural settings. Its applications include:

  • Crop Protection: Effective against a wide range of agricultural pests.
  • Ornamental Plants: Used in greenhouse settings for ornamental crops.
  • Integrated Pest Management: Employed in strategies targeting resistant pest populations .

Due to its unique mode of action, chlorfenapyr has become an integral part of pest control programs aimed at sustainable agriculture.

Research into the interactions of chlorfenapyr with other compounds has revealed insights into its metabolic pathways and potential synergistic effects when combined with other insecticides. Studies indicate that certain cytochrome P450 enzymes play a crucial role in its metabolism, affecting its efficacy and toxicity profiles . Furthermore, interaction studies have shown that chlorfenapyr can enhance the toxicity of other pesticides when used in combination, particularly against resistant pest populations.

Chlorfenapyr belongs to a class of compounds that includes various other insecticides with similar modes of action or chemical structures. Notable similar compounds include:

  • Dioxapyrrolomycin: Shares structural similarities but exhibits different toxicity profiles.
  • Tralopyril: A direct metabolite of chlorfenapyr with enhanced toxicity.
  • Fipronil: Another insecticide that disrupts neurotransmission but operates through a different mechanism.
  • Abamectin: Acts on the nervous system of insects but is chemically distinct from chlorfenapyr.

Comparison Table

CompoundChemical ClassMode of ActionUnique Features
ChlorfenapyrPyrroleUncouples oxidative phosphorylationPro-insecticide; metabolized to tralopyril
DioxapyrrolomycinPyrroleInhibits mitochondrial functionHigh insecticidal activity
TralopyrilPyrroleUncouples oxidative phosphorylationMore toxic than chlorfenapyr
FipronilPhenylpyrazoleGABA receptor antagonistNeurotoxic; different mechanism
AbamectinAvermectinInhibits neurotransmissionBroad-spectrum activity

Chlorfenapyr's unique position arises from its dual role as a pro-insecticide and its metabolic activation into a more potent form, distinguishing it from other compounds within its class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White solid; [Merck Index] Light tan or light yellow solid; [HSDB] White solid; [MSDSonline]

Color/Form

Light tan or light yellow powdered solid
White solid

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Exact Mass

405.96954 g/mol

Monoisotopic Mass

405.96954 g/mol

Heavy Atom Count

23

Density

0.543 g/ml tapped bulk density

LogP

4.83 (LogP)
log Kow = 4.83

Odor

Characteristic of halides and ketones

Decomposition

When heated to decomposition it emits toxic vapors of /hydrogen chlorid, hydrogen fluoride, and nitrogen oxides/.

Appearance

Solid powder

Melting Point

100-101 °C
MP: 91-92 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NWI20P05EB

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Chlorfenapyr shows virtually no uncoupling activity but removal of the N-ethoxymethyl group through microsomal oxidation releases the corresponding free pyrrole (AC 303,268) which is a lipophilic weak acid with very strong uncoupling activity ...
Chlorfenapyr is a member of a new class of chemicals- the pyrroles. The compound is a pro-insecticide, i.e. the biological activity depends on its activation to another chemical. Oxidative removal of the N-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms the compound CL 303268. CL 303268 uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of production of ATP, cellular death, and ultimately organism mortality.

Vapor Pressure

0.00000007 [mmHg]

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

122453-73-0

Absorption Distribution and Excretion

An oral dose of chlorfenapyr was poorly absorbed in rats and over 80% was eliminated in the feces ...
Radioactive chlorfenapyr was administered to rats by oral gavage at dose levels of 20 mg/kg/day as a single dose or following a 14-day pre-treatment with non-radioactive chlorfenapyr, or at 200 mg/kg as a single dose. Based on the metabolites identified, the major deposition route of orally administered chlorfenapyr is fecal excretion of unaltered parent compound. The two rings of the molecule are not cleaved. Metabolites are excreted primarily in urine; accumulation in tissues is minimal.

Metabolism Metabolites

Chlorfenapyr shows virtually no uncoupling activity but removal of the N-ethoxymethyl group through microsomal oxidation releases the corresponding free pyrrole (AC 303,268) which is a lipophilic weak acid with very strong uncoupling activity ... AC 302,268 has an acute toxicity higher than that of chlorfenapyr in both vertebrates and insects (eg, the acute oral LD50 for the rat is 29 mg/kg). Upon injection into insects it cause an almost immediate and massive stimulation of respiration whereas the parent chlorfenapyr does so only after a significant delay. All these observations support the idea that chlorfenapyr is a proinsecticide and requires metabolic conversion to the active uncoupler, AC 303,268, before it exert a toxic action.
[2-Pyrrole-14C]CL 303,630 or [Phenyl-(U)-14C]CL 303,630 (radiochemical,purity: 99-100%, S.A. 134.7 uCi/mg and 411.4 uCi/mg, respectively) and nonlabeled CL 303,630 (...98.8% purity) were suspended in 0.5% (w/w) CMC solution and administered via gavage to 5 rats/sex as single doses of 20.7 or 206.7 mg/kg and as multiple oral doses: pretreat 5 rats/sex daily with nonlabeled CL 303,630 for 14 days prior to pulsing with 20.5 mg/kg [2-Pyrrole-14C]CL 303,630 or [Phenyl-(U)-14C]CL 303,630. Regardless of treatment regimen, 14C CL 303,630 was eliminated mainly by the fecal route. By 48 hours, 70.4-91.4% and 3.9-9.7% of the administered radioactivity was detected in feces and urine, respectively. Blood and tissue concentrations were higher in females than in males indicating that there are substantial sex-related differences. The excreted fecal residue was mainly unchanged parent compound plus minor N-dealkylated, debrominated, and hydroxylated oxidation products. Absorbed CL 303,630 was extensively metabolized in tissues and urine by N-dealkylation, debromination, ring hydroxylation, and conjugation.
AC 303,268, and its further degradation products, is a common metabolites of chlorfenapyr found in studies with vertebrates ... Urinary metabolites /from an oral dose admin in rats/ included products of N-alkoxy side chain oxidation and removal (eg, AC 303,268) and ring hydroxylation products and their conjugates. Similar results were obtained with goats and hens. In fish and soil, debromination is observed as an additional metabolic route.
Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Chlorfenapyr

Use Classification

Agrochemicals -> Pesticides

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Chlorfenapyr (technical grade) as Class II: moderately hazardous; Main Use: insecticide, miticide.
Chlorfenapyr ... was developed by structural modification of a microbial natural product, dioxapyrrolomycin ...

Analytic Laboratory Methods

Product by glc. Residues by hplc

Storage Conditions

Do not store below 32 °F. ... Store in a secure, dry, ventilated area away from children, livestock, and food. Do not store in direct sunlight or heat.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Inhibition of /microsomal/ oxidative activation /of chlorfenapyr/ ... in insects in vivo with piperonyl butoxide antagonizes the toxicity of chlorfenapyr.

Dates

Modify: 2023-08-15
1: Yuan JZ, Li QF, Huang JB, Gao JF. Effect of chlorfenapyr on cypermethrin-resistant Culex pipiens pallens Coq mosquitoes. Acta Trop. 2015 Mar;143:13-7. doi: 10.1016/j.actatropica.2014.12.002. Epub 2014 Dec 12. PubMed PMID: 25497774.
2: Oxborough RM, N'Guessan R, Jones R, Kitau J, Ngufor C, Malone D, Mosha FW, Rowland MW. The activity of the pyrrole insecticide chlorfenapyr in mosquito bioassay: towards a more rational testing and screening of non-neurotoxic insecticides for malaria vector control. Malar J. 2015 Mar 24;14:124. doi: 10.1186/s12936-015-0639-x. PubMed PMID: 25879231; PubMed Central PMCID: PMC4390098.
3: Huang JX, Liu CY, Lu DH, Chen JJ, Deng YC, Wang FH. Residue behavior and risk assessment of mixed formulation of imidacloprid and chlorfenapyr in chieh-qua under field conditions. Environ Monit Assess. 2015 Oct;187(10):650. doi: 10.1007/s10661-015-4846-2. Epub 2015 Sep 28. PubMed PMID: 26412080.
4: Verma V, Elamathi N, Velamuri PS, Sreehari U, Agrawal OP, Raghavendra K. Chlorfenapyr: irritant effect compared to other insecticides and its intrinsic toxicity in multiple-insecticide-susceptible and -resistant Anopheles stephensi (Diptera: Culicidae). J Vector Borne Dis. 2015 Mar;52(1):99-103. PubMed PMID: 25815874.
5: Ku JE, Joo YS, You JS, Chung SP, Lee HS. A case of survival after chlorfenapyr intoxication with acute pancreatitis. Clin Exp Emerg Med. 2015 Mar 31;2(1):63-66. eCollection 2015 Mar. PubMed PMID: 27752575; PubMed Central PMCID: PMC5052853.
6: Ngufor C, Critchley J, Fagbohoun J, N'Guessan R, Todjinou D, Rowland M. Chlorfenapyr (A Pyrrole Insecticide) Applied Alone or as a Mixture with Alpha-Cypermethrin for Indoor Residual Spraying against Pyrethroid Resistant Anopheles gambiae sl: An Experimental Hut Study in Cove, Benin. PLoS One. 2016 Sep 2;11(9):e0162210. doi: 10.1371/journal.pone.0162210. eCollection 2016. PubMed PMID: 27588945; PubMed Central PMCID: PMC5010291.
7: N'Guessan R, Ngufor C, Kudom AA, Boko P, Odjo A, Malone D, Rowland M. Mosquito nets treated with a mixture of chlorfenapyr and alphacypermethrin control pyrethroid resistant Anopheles gambiae and Culex quinquefasciatus mosquitoes in West Africa. PLoS One. 2014 Feb 3;9(2):e87710. doi: 10.1371/journal.pone.0087710. eCollection 2014. PubMed PMID: 24498360; PubMed Central PMCID: PMC3912058.
8: Ullah S, Shah RM, Shad SA. Genetics, realized heritability and possible mechanism of chlorfenapyr resistance in Oxycarenus hyalinipennis (Lygaeidae: Hemiptera). Pestic Biochem Physiol. 2016 Oct;133:91-96. doi: 10.1016/j.pestbp.2016.02.007. Epub 2016 Feb 23. PubMed PMID: 27742367.
9: Lee J, Lee JH, Baek JM, Lee DS, Park IY, Won JM, Sung KY. Toxicity from intra-abdominal injection of chlorfenapyr. Case Rep Emerg Med. 2013;2013:425179. doi: 10.1155/2013/425179. Epub 2013 Apr 16. PubMed PMID: 23691373; PubMed Central PMCID: PMC3652055.
10: Al-Sarar AS, Abobakr Y, Bayoumi AE, Hussein HI. Cytotoxic and genotoxic effects of abamectin, chlorfenapyr, and imidacloprid on CHOK1 cells. Environ Sci Pollut Res Int. 2015 Nov;22(21):17041-52. doi: 10.1007/s11356-015-4927-3. Epub 2015 Jul 1. PubMed PMID: 26122579.
11: Kang C, Kim DH, Kim SC, Kim DS. A patient fatality following the ingestion of a small amount of chlorfenapyr. J Emerg Trauma Shock. 2014 Jul;7(3):239-41. doi: 10.4103/0974-2700.136874. PubMed PMID: 25114438; PubMed Central PMCID: PMC4126128.
12: Tharaknath VR, Prabhakar YV, Kumar KS, Babu NK. Clinical and radiological findings in chlorfenapyr poisoning. Ann Indian Acad Neurol. 2013 Apr;16(2):252-4. doi: 10.4103/0972-2327.112486. PubMed PMID: 23956576; PubMed Central PMCID: PMC3724086.
13: N'Guessan R, Odjo A, Ngufor C, Malone D, Rowland M. A Chlorfenapyr Mixture Net Interceptor® G2 Shows High Efficacy and Wash Durability against Resistant Mosquitoes in West Africa. PLoS One. 2016 Nov 16;11(11):e0165925. doi: 10.1371/journal.pone.0165925. eCollection 2016. PubMed PMID: 27851828; PubMed Central PMCID: PMC5112870.
14: Baek BH, Kim SK, Yoon W, Heo TW, Lee YY, Kang HK. Chlorfenapyr-Induced Toxic Leukoencephalopathy with Radiologic Reversibility: A Case Report and Literature Review. Korean J Radiol. 2016 Mar-Apr;17(2):277-80. doi: 10.3348/kjr.2016.17.2.277. Epub 2016 Mar 2. Review. PubMed PMID: 26957914; PubMed Central PMCID: PMC4781768.
15: Athanassiou CG, Kavallieratos NG, Arthur FH, Throne JE. Residual efficacy of chlorfenapyr for control of stored-product psocids (Psocoptera). J Econ Entomol. 2014 Apr;107(2):854-9. PubMed PMID: 24772570.
16: Peterson CJ, Davis RW. Mobility, longevity and activity of chlorfenapyr in soils treated at a termiticidal rate. Pest Manag Sci. 2013 Jan;69(1):88-92. doi: 10.1002/ps.3366. Epub 2012 Nov 5. PubMed PMID: 23129480.
17: Oxborough RM, Kitau J, Matowo J, Feston E, Mndeme R, Mosha FW, Rowland MW. ITN mixtures of chlorfenapyr (Pyrrole) and alphacypermethrin (Pyrethroid) for control of pyrethroid resistant Anopheles arabiensis and Culex quinquefasciatus. PLoS One. 2013;8(2):e55781. doi: 10.1371/journal.pone.0055781. Epub 2013 Feb 7. Erratum in: PLoS One. 2014;9(1). doi:10.1371/annotation/9c1e150f-b310-45b9-b835-220e15489781. PubMed PMID: 23409042; PubMed Central PMCID: PMC3567122.
18: Abdel Ghani SB, Abdallah OI. Method validation and dissipation dynamics of chlorfenapyr in squash and okra. Food Chem. 2016 Mar 1;194:516-21. doi: 10.1016/j.foodchem.2015.08.053. Epub 2015 Aug 18. PubMed PMID: 26471587.
19: Raghavendra K, Barik TK, Bhatt RM, Srivastava HC, Sreehari U, Dash AP. Evaluation of the pyrrole insecticide chlorfenapyr for the control of Culex quinquefasciatus Say. Acta Trop. 2011 Apr;118(1):50-5. doi: 10.1016/j.actatropica.2011.02.001. Epub 2011 Feb 17. PubMed PMID: 21315680.
20: Ma Q, Liu Y, Zhang P, Li Y, Xiong L, Wang Q. Design, synthesis, and biological evaluation of various α-substituted benzylpyrroles based on the structures of insecticidal chlorfenapyr and natural pyrrolomycins. J Agric Food Chem. 2014 Jul 2;62(26):6072-81. doi: 10.1021/jf501377t. Epub 2014 Jun 19. PubMed PMID: 24914855. ^p

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